molecular formula C15H10F2O3 B1324001 3-Acetoxy-2',5'-difluorobenzophenone CAS No. 890100-16-0

3-Acetoxy-2',5'-difluorobenzophenone

Cat. No.: B1324001
CAS No.: 890100-16-0
M. Wt: 276.23 g/mol
InChI Key: BBCKVVKVTBAVSU-UHFFFAOYSA-N
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Description

3-Acetoxy-2’,5’-difluorobenzophenone is an organic compound with the molecular formula C15H10F2O3 and a molecular weight of 276.24 g/mol . This compound is characterized by the presence of an acetoxy group and two fluorine atoms attached to the benzophenone core structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2’,5’-difluorobenzophenone typically involves the acetylation of 2’,5’-difluorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective formation of the acetoxy derivative .

Industrial Production Methods: Industrial production of 3-Acetoxy-2’,5’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-2’,5’-difluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Acetoxy-2’,5’-difluorobenzophenone is utilized in several scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetoxy-2’,5’-difluorobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group and fluorine atoms contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit or activate certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Acetoxy-3’,5’-difluorobenzophenone
  • 3-Acetoxy-3’,5’-difluorobenzophenone
  • 2-Acetoxy-2’,5’-difluorobenzophenone

Comparison: 3-Acetoxy-2’,5’-difluorobenzophenone is unique due to the specific positioning of the acetoxy group and fluorine atoms, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

[3-(2,5-difluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)13-8-11(16)5-6-14(13)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCKVVKVTBAVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641661
Record name 3-(2,5-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-16-0
Record name Methanone, [3-(acetyloxy)phenyl](2,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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